1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-21(22-13-4-9-18-7-2-1-3-8-18)23(17-19-10-5-15-25-19)14-12-20-11-6-16-26-20/h1-3,5-8,10-11,15-16H,4,9,12-14,17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMXPDVUZVQYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Preparation of the 3-Phenylpropyl Intermediate: This involves the synthesis of a phenylpropyl derivative, often through Friedel-Crafts alkylation.
Synthesis of the Thiophen-2-yl Intermediate: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The intermediates are then coupled through urea formation, typically using reagents like phosgene or isocyanates under controlled conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Structural and Functional Differences
Substituent Effects: The target compound’s 3-phenylpropyl group provides greater lipophilicity compared to the thiophenmethyl group in CAS 1396874-50-2 or the trifluoromethylphenyl in CAS 1396882-90-8 . This may improve membrane permeability but reduce aqueous solubility.
Electronic Properties :
- Electron-withdrawing groups (e.g., CF3 in CAS 1396882-90-8 ) may stabilize the urea carbonyl group, affecting reactivity or binding affinity.
- Thiophene and furan rings contribute electron-rich regions, which could facilitate interactions with biological targets via hydrogen bonding or π-stacking .
Stability :
- Compound 267 decomposes in solution, suggesting that substituents like trifluoropropyl or chlorophenyl may reduce stability. The target compound’s phenylpropyl group could offer better stability due to reduced steric strain.
Biological Activity
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound belonging to the substituted urea class, which is known for its diverse biological activities. This compound features multiple functional groups, including furan and thiophene rings, which contribute to its potential pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry, particularly in drug development.
Structural Characteristics
The structural formula of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can be represented as follows:
This compound's unique structure allows for various interactions with biological targets, which can lead to significant therapeutic effects.
Biological Activity Overview
The biological activities of compounds containing furan and thiophene moieties have been widely studied, showcasing their potential as antimicrobial, anticancer, and anti-inflammatory agents. The specific biological activity of 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is likely influenced by its interactions with various enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that similar compounds exhibit potent antimicrobial properties. For instance, derivatives of furan and thiophene have shown effectiveness against a range of pathogens including Escherichia coli , Salmonella typhi , and Staphylococcus aureus . The broad-spectrum activity suggests that 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea may also possess similar antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogens Tested | Activity Observed |
|---|---|---|
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli, S. typhi, S. aureus | Broad-spectrum activity |
| 1-(Furan-2-ylmethyl)-3-(3-thiophenes)urea | E. coli, B. subtilis | Variable activity |
The mechanism through which this compound exerts its biological effects is likely multifaceted. Studies suggest that the presence of the furan and thiophene rings enhances the compound's ability to interact with biological macromolecules, potentially inhibiting key enzymatic pathways or modulating receptor activities.
Interaction Studies
Interaction studies employing molecular docking simulations and binding affinity assays are crucial for elucidating the exact mechanisms at play. These studies typically focus on:
- Enzyme Inhibition : Assessing how the compound inhibits specific enzymes involved in metabolic pathways.
- Receptor Binding : Evaluating the affinity of the compound for various receptors that may mediate its biological effects.
Case Studies
Several case studies have highlighted the biological potential of compounds structurally similar to 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea:
- Anticancer Properties : Research has shown that derivatives with similar structural motifs exhibit cytotoxicity against various cancer cell lines, including U937 cells, with IC50 values suggesting significant antiproliferative activity.
- Anti-inflammatory Effects : Compounds containing thiophene rings have been documented to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
